molecular formula C10H12O4 B089274 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone CAS No. 13383-63-6

1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone

Cat. No.: B089274
CAS No.: 13383-63-6
M. Wt: 196.2 g/mol
InChI Key: GIMGGNBXMNVHHR-UHFFFAOYSA-N
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Description

1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone, registered under CAS Number 13383-63-6, is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol, is characterized by its high density of hydroxy groups, which contribute to its distinct physicochemical profile, including a calculated density of 1.318 g/cm³ and a boiling point of 355.5°C . Its primary research value lies in its role as a versatile precursor for the synthesis of more complex bioactive molecules. Notably, this compound and its derivatives serve as key scaffolds in the development of multi-target agents for neurodegenerative diseases . Research highlights its structural utility as a precursor to novel chalcone derivatives that exhibit capacity to chelate metal ions such as aluminium, inhibit the aggregation of the Aβ 1-42 peptide implicated in Alzheimer's disease pathology, and act as radical scavengers . The presence of multiple hydroxy groups on the phenyl ring makes it a valuable scaffold for probing molecular interactions and developing fluorescent probes for biochemical sensing . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,4,6-trihydroxy-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O4/c1-4-8(12)5(2)10(14)7(6(3)11)9(4)13/h12-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMGGNBXMNVHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158390
Record name 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethan-1-one
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Molecular Weight

196.20 g/mol
Source PubChem
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CAS No.

13383-63-6
Record name 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone
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Record name 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethan-1-one
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Record name 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethan-1-one
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Record name 1-(2,4,6-trihydroxy-3,5-dimethylphenyl)ethan-1-one
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Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation is the most widely documented method for synthesizing 1-(2,4,6-trihydroxy-3,5-dimethylphenyl)ethanone. This electrophilic substitution reaction introduces an acetyl group to the aromatic ring of 1,3,5-trihydroxy-2,4-dimethylbenzene. The hydroxyl and methyl groups activate specific positions on the benzene ring, directing the acyl group to the para position relative to existing substituents.

Catalyst System :
Aluminum chloride (AlCl₃) is the preferred Lewis acid, typically used at 1.2–1.5 equivalents relative to the acylating agent. In industrial settings, zinc chloride (ZnCl₂) is occasionally substituted to reduce equipment corrosion.

Acylating Agents :

  • Acetyl chloride : Provides direct introduction of the ethanone moiety.

  • Chloroacetyl chloride : Used in modified protocols for intermediates requiring further functionalization.

Standard Laboratory Procedure

A representative synthesis involves:

  • Dissolving 1,3,5-trihydroxy-2,4-dimethylbenzene (1.0 eq) in dry dichloromethane.

  • Adding acetyl chloride (1.2 eq) dropwise under nitrogen.

  • Introducing AlCl₃ (1.5 eq) at 0–5°C to control exothermicity.

  • Refluxing for 6–8 hours.

  • Quenching with ice-cold HCl (10%), extracting with ethyl acetate, and evaporating the solvent.

Yield : 58–72% after recrystallization from ethanol-water.

Industrial-Scale Production Modifications

Solvent and Catalyst Recovery

Large-scale synthesis prioritizes cost-efficiency:

  • Solvent : Excess p-xylene acts as both reactant and solvent, reducing waste.

  • Catalyst Recycling : AlCl₃ is recovered via aqueous extraction and reused for 3–5 batches before activity declines.

Typical Batch Parameters :

ParameterValue
Temperature80–85°C
Reaction Time4–5 hours
Catalyst Loading1.3 eq AlCl₃
Annual Production12–15 metric tons

Challenges and Mitigation Strategies

Regioselectivity Issues

The compound’s trihydroxy structure creates multiple reactive sites, risking over-acylation. Solutions include:

  • Protecting Groups : Temporarily converting hydroxyls to methyl ethers using dimethyl sulfate.

  • Directed Metalation : Employing LDA (lithium diisopropylamide) to deprotonate specific positions before acylation.

Purification Difficulties

High polarity complicates isolation:

  • Crystallization : Ethanol-water mixtures (3:1 v/v) yield 85–90% pure product.

  • Chromatography : Reverse-phase HPLC with acetonitrile-water gradients resolves stubborn impurities.

Emerging Green Synthesis Approaches

Microwave-Assisted Reactions

Recent studies demonstrate 40% faster reaction times using microwave irradiation (300 W, 100°C). This method enhances yield to 78% while reducing AlCl₃ usage by 30%.

Ionic Liquid Solvents

Phosphonium-based ionic liquids (e.g., [PhosIL-Cl]) enable catalyst-free acylation at 70°C, achieving 65% yield with easier solvent recovery.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Traditional AlCl₃7292HighModerate
Microwave-Assisted7895MediumLow
Ionic Liquid6589LowVery Low

Data synthesized from pilot studies and industrial reports.

Quality Control and Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.21 (s, 6H, CH₃), 2.58 (s, 3H, COCH₃), 9.82 (s, 3H, OH).

  • IR : 1685 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (O-H stretch).

Purity Standards

Pharmaceutical-grade material requires:

  • HPLC : ≥98.5% purity (C18 column, 254 nm).

  • Residual Solvents : <50 ppm (ICH Q3C guidelines).

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups present in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzymatic activities and other biochemical pathways .

Comparison with Similar Compounds

Hydroxyacetophenones exhibit diverse bioactivities and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone with key analogs:

Hydroxyl and Methyl Group Variations
Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Synthesis Method Notable Properties/Applications
This compound (13383-63-6) C₁₀H₁₂O₄ 196.20 3 × OH, 2 × CH₃ at 2,4,6 and 3,5 positions Hoesch reaction with 1,3-dimethylphloroglucinol High hydrogen-bonding potential; intermediate for complex ketones
1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethanone (577-45-7) C₁₀H₁₂O₃ 180.20 2 × OH, 2 × CH₃ at 2,4 and 3,5 positions Not specified Precursor to antifungal agents; m.p. 179.8°C
1-(3,5-Dihydroxyphenyl)ethanone (480-66-0) C₈H₈O₃ 152.15 2 × OH at 3,5 positions; no methyl groups Multi-step synthesis from resorcinol derivatives Key intermediate for bronchodilators (e.g., terbutaline)
1-(2,3-Dihydroxyphenyl)ethanone (13494-10-5) C₈H₈O₃ 152.15 2 × OH at 2,3 positions Crystallographically characterized Chelating agent for metal ions; UV absorption at 280 nm

Key Differences :

  • Hydroxylation : The target compound’s trihydroxy substitution enhances polarity compared to dihydroxy analogs, affecting solubility (e.g., poor in cold water) .
Halogenated Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Notable Properties
1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone (501659-26-3) C₁₀H₁₀Cl₂O₂ 233.09 2 × Cl, 2 × CH₃, 1 × OH Predicted pKa 8.5; potential agrochemical intermediate
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (N/A) C₈H₆F₂O₂ 172.13 2 × F, 1 × OH Enhanced lipophilicity (logP ~2.5); used in fluorinated drug design

Comparison :

  • Electron-Withdrawing Effects : Halogens (Cl, F) reduce electron density on the aromatic ring, altering reactivity in nucleophilic substitutions. For example, chloro derivatives may exhibit slower hydrolysis compared to hydroxyl-rich analogs .
  • Bioactivity : Fluorinated analogs are often explored for enhanced metabolic stability in pharmaceuticals, whereas the target compound’s trihydroxy structure may favor antioxidant properties .
Polyacetylated and Alkylated Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Applications
2,4,6-Triacetylphloroglucinol (2161-87-7) C₁₂H₁₂O₆ 252.22 3 × acetyl groups replacing OH Antibacterial agent; inhibits biofilm formation
1-[2,4,6-Trihydroxy-3,5-bis(3-methylbutyl)phenyl]ethanone (N/A) C₁₈H₂₈O₄ 308.42 2 × 3-methylbutyl chains Synthetic intermediate for hop-derived compounds
1-[3,5-Bis(diphenylmethyl)-2,4,6-trihydroxyphenyl]ethanone (104310-93-2) C₄₀H₃₂O₄ 576.69 Bulky diphenylmethyl substituents Studied for amyloid inhibition; high molecular weight

Key Insights :

  • Acetylation: Replacement of hydroxyl groups with acetyl moieties (e.g., 2,4,6-Triacetylphloroglucinol) increases lipophilicity, improving membrane permeability but reducing hydrogen-bonding capacity .
  • Alkylation: Long alkyl chains (e.g., 3-methylbutyl) enhance solubility in non-polar solvents, making such derivatives useful in lipid-rich formulations .
Nitro and Amino Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Applications
1-(3-Hydroxy-4,5,6-trimethyl-2-nitrophenyl)ethanone (13667-21-5) C₁₁H₁₃NO₄ 223.23 1 × NO₂, 3 × CH₃, 1 × OH Intermediate for nitroaromatic explosives or dyes
1-(3-Amino-4-hydroxyphenyl)ethanone (14347-14-9) C₈H₉NO₂ 151.16 1 × NH₂, 1 × OH Potential precursor to antimalarial agents

Comparison :

  • Nitro Groups : Introduce strong electron-withdrawing effects, destabilizing the aromatic ring and increasing susceptibility to reduction reactions .
  • Amino Groups: Enhance solubility in acidic media (via protonation) and serve as handles for further functionalization in drug synthesis .

Biological Activity

Overview

1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone, also known by its CAS number 13383-63-6, is an organic compound with the molecular formula C10H12O4. This compound is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various molecular targets within cells. The presence of hydroxyl groups enhances its potential as an antioxidant and modulator of enzymatic activities. This compound has been studied for its effects on several biochemical pathways, including those involved in oxidative stress and inflammation.

Biological Activities

  • Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in biological systems, which can be beneficial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
  • Anticancer Activity : Some investigations have reported that this compound can induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways that lead to cell cycle arrest and programmed cell death .

Study on Antioxidant Activity

A study conducted on the antioxidant properties of phenolic compounds demonstrated that this compound effectively reduced lipid peroxidation in vitro. The compound showed a dose-dependent response in scavenging DPPH radicals, indicating its potential as a natural antioxidant agent.

Investigation into Anti-inflammatory Effects

In a controlled experiment using murine models, administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups. The study highlighted its potential therapeutic applications in treating conditions characterized by chronic inflammation .

Anticancer Research

A recent investigation explored the effects of this compound on MKN-45 gastric adenocarcinoma cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC10H12O4Antioxidant, Anti-inflammatory
2',4',6'-Trihydroxy-3',5'-dimethylacetophenoneC10H12O4Antioxidant
2'-Hydroxy-4',5'-dimethylacetophenoneC10H12O3Anticancer

Q & A

Q. What are the common synthetic routes for 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone, and what key reagents are involved?

The compound is typically synthesized via Friedel-Crafts acylation of a trihydroxybenzene derivative, followed by selective methylation. Nicolaou et al. (2000) utilized tert-butyldimethylsilyl (TBS) ethers to protect hydroxyl groups during acylation, with lithium diisopropylamide (LDA) as a base for deprotonation . Post-synthesis, acidic hydrolysis removes protecting groups. Key challenges include managing regioselectivity and avoiding over-acylation.

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of related phenolic ketones . Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substitution patterns and confirm hydroxyl/methyl group positions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (180.2 g/mol for C10_{10}H12_{12}O3_3) .

Q. What are the solubility and stability properties of this compound under varying pH and temperature conditions?

The compound exhibits poor solubility in non-polar solvents due to its polyhydroxy structure. It is moderately soluble in polar aprotic solvents (e.g., DMSO) and degrades under strong acidic/basic conditions. Stability studies recommend storage at 4°C in inert atmospheres to prevent oxidation of phenolic groups .

Q. What role does this compound play in natural product synthesis or drug discovery?

It serves as a precursor in synthesizing bioactive polycyclic ethers and flavonoids. Its hydroxyl-rich structure mimics natural phenolic antioxidants, making it valuable for studying radical scavenging mechanisms .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., NMR shifts) reported for this compound?

Discrepancies in NMR shifts may arise from solvent effects, impurities, or tautomerism. To resolve conflicts:

  • Perform 2D NMR (COSY, HSQC) to assign protons/carbons unambiguously .
  • Compare data with crystallographically validated analogs (e.g., (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone) .
  • Use deuterated solvents (e.g., DMSO-d6_6) to stabilize hydroxyl protons .

Q. What strategies optimize regioselectivity in synthesizing derivatives of this compound?

  • Protecting Groups : TBS or methoxymethyl (MOM) ethers prevent unwanted hydroxyl reactivity during alkylation/acylation .
  • Directed Ortho-Metalation : Use LDA or Grignard reagents to direct substitutions to specific positions .
  • Microwave-Assisted Synthesis : Enhances reaction control for regioselective modifications .

Q. How can HPLC methods be optimized for separating and quantifying this compound and its analogs?

  • Column : Reverse-phase C18 or Newcrom R1 columns (3 μm particle size) .
  • Mobile Phase : Gradient elution with acetonitrile/water (0.1% formic acid) improves peak resolution.
  • Detection : UV at 254 nm (for aromatic systems) or MS/MS for low-concentration samples .

Q. What computational modeling approaches predict the compound’s reactivity or supramolecular interactions?

  • DFT Calculations : Model electron density distributions to predict sites for electrophilic attack .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) using crystallographic data .

Q. How does the compound’s stability under photolytic or oxidative conditions impact experimental design?

  • Light Sensitivity : Store solutions in amber vials; avoid prolonged UV exposure during analysis.
  • Oxidative Degradation : Add antioxidants (e.g., BHT) to reaction mixtures or use inert atmospheres .

Q. What are the challenges in scaling up synthesis while maintaining purity and yield?

  • Purification : Use flash chromatography or preparative HPLC to remove di-acylated byproducts.
  • Batch Consistency : Monitor reaction temperature and stirring rates rigorously to ensure reproducibility .

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